REACTION_CXSMILES
|
[CH3:1][C:2]([C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[C:8]([N+:13]([O-])=O)[CH:7]=1)([CH3:5])[CH2:3][CH3:4].O.[Cl-].[Ca+2].[Cl-]>CCO.[Fe]>[CH3:5][C:2]([C:6]1[CH:7]=[C:8]([NH2:13])[C:9]([NH2:10])=[CH:11][CH:12]=1)([CH3:1])[CH2:3][CH3:4] |f:2.3.4|
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Name
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4-(1,1-dimethylpropyl)-2-nitroaniline
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Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
CC(CC)(C)C1=CC(=C(N)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
240 mL
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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CCO
|
Name
|
|
Quantity
|
14.8 g
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Type
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catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 6 hours
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Duration
|
6 h
|
Type
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TEMPERATURE
|
Details
|
before cooling
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Type
|
CONCENTRATION
|
Details
|
concentrating in vacuo
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
WASH
|
Details
|
eluting with 50% EtOAc in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC)(C)C=1C=C(C(=CC1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 66.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |